molecular formula C21H17ClFN5O2 B2729105 3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922137-93-7

3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2729105
CAS RN: 922137-93-7
M. Wt: 425.85
InChI Key: FDMQQLLGYQUWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their inhibitory effects on tyrosinase, an enzyme implicated in melanin production . The overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, contributing to the development of new chemical entities with potential biological activities. Researchers synthesized a series of compounds, including amides and substituted pyrazolopyrimidinones, highlighting the chemical versatility of the core structure (Eleev, Kutkin, & Zhidkov, 2015).

Anticancer and Anti-inflammatory Agents

A novel series of derivatives were synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated potential in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016). Additionally, compounds with the benzamide-based structure have shown remarkable antiavian influenza virus activity, indicating their potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial Applications

The structural framework of pyrazoylethylbenzamide has led to the identification of highly selective and potent antagonists, showcasing the chemical's utility in targeting specific biological receptors (Futamura et al., 2017). Furthermore, novel fluoro-substituted compounds derived from this chemical backbone have been reported to possess anti-lung cancer activity, underlining its significance in developing new therapeutic agents (Hammam et al., 2005).

Exploration of GPR39 Agonists

The compound has contributed to the discovery and characterization of novel GPR39 agonists, modulated by zinc, expanding our understanding of small-molecule interactions with G protein-coupled receptors and their role in physiological processes (Sato, Huang, Kroeze, & Roth, 2016).

properties

IUPAC Name

3-chloro-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c22-16-3-1-2-15(10-16)20(29)24-8-9-28-19-18(11-26-28)21(30)27(13-25-19)12-14-4-6-17(23)7-5-14/h1-7,10-11,13H,8-9,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMQQLLGYQUWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.